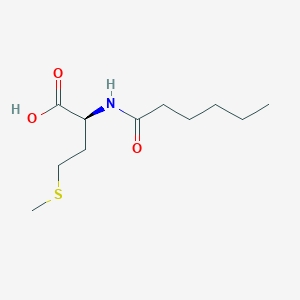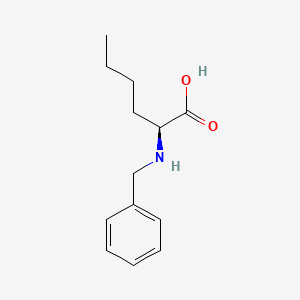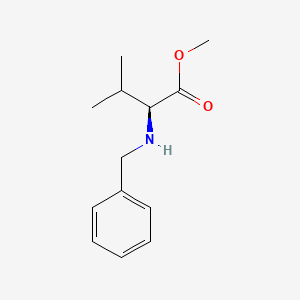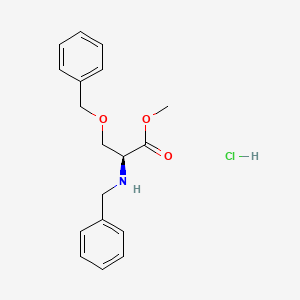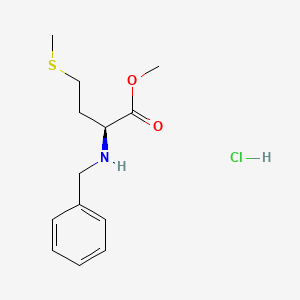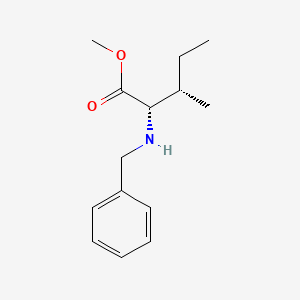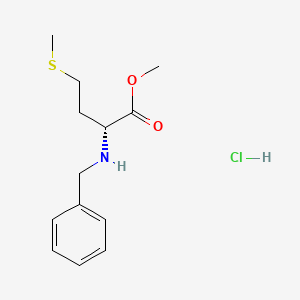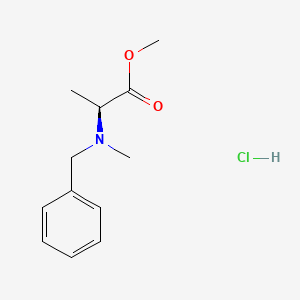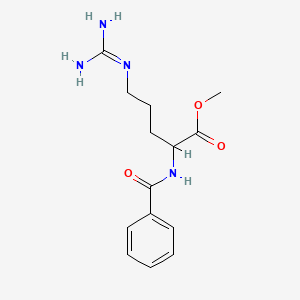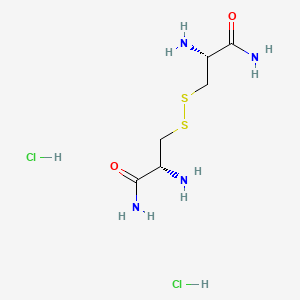
L-Cystine bisamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cystine bisamide dihydrochloride is an off-white powder . Its IUPAC name is (2R,2’R)-3,3’-disulfanediylbis(2-aminopropanamide) dihydrochloride . It has a molecular weight of 311.26 and its molecular formula is C6H14N4O2S2.2ClH .
Synthesis Analysis
A series of L-cystine diamides with or without Nα-methylation was designed, synthesized, and evaluated for their inhibitory activity of L-cystine crystallization . L-Cystine diamides without Nα-methylation were found to be potent inhibitors of L-cystine crystallization .Molecular Structure Analysis
The structure of L-cystine diamide dihydrochloride has been studied . The InChI code for L-Cystine bisamide dihydrochloride is 1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0…/s1 .Physical And Chemical Properties Analysis
L-Cystine bisamide dihydrochloride is an off-white powder . It has a melting point of > 223 °C (dec.) . The molecular weight is 311.3 g/mol . The topological polar surface area is 189 Ų .科学的研究の応用
1. Use in Magnetic Resonance Imaging (MRI)
L-Cystine bisamide dihydrochloride has been utilized in the development of biodegradable Gd-DTPA L-cystine bisamide copolymers. These novel copolymers serve as effective macromolecular contrast agents for MRI, particularly useful in cardiovascular and tumor imaging. Their biodegradable nature allows for them to be cleaved into low molecular weight Gd(III) chelates, facilitating rapid clearance from the body (Kaneshiro et al., 2006).
2. Synthesis of Novel Compounds
Research has focused on synthesizing new compounds from L-Cystine bisamide dihydrochloride. For instance, new N,N'-bis(alkoxycarbonyl)-L-cystine bis(methylamides) have been created, leading to the development of new 2-methylisothiazolones with potential microbicidal effects (Nadel & Pálinkás, 2000).
3. Exploration of Chemical Reactions
Studies have been conducted to understand the chemical reactions involving L-Cystine bisamide dihydrochloride. For example, the thermolysis of N,N′-diacetyl-L-cystine bismethylamide provides insights into the formation of trisulphides and α,β-dehydropeptide (Ghadimi & Hill, 1991).
4. Development of Poly(amidoamine)s
L-Cystine bisamide dihydrochloride has been used in synthesizing novel poly(amidoamine)s with disulfide linkages. These developments contribute to the creation of responsive materials to redox stimuli, which can be significant in various biomedical applications (Emilitri et al., 2007).
5. Antibacterial Activity
It has been employed in synthesizing derivatives that exhibit antibacterial activity. L-Cystine dihydrazide and L-cystine bis(p-alkoxyanilide) derivatives demonstrated antibacterial properties against Mycobacterium tuberculosis (Taniyama et al., 1959).
6. Optical and Thermal Properties
The synthesis and study of L-Cystine dihydrochloride as a semiorganic nonlinear optical material reveal its potential in optical applications. Its structural, optical, thermal, and mechanical properties have been extensively characterized (Devi et al., 2010).
7. Antitumor Effect
L-Cystine bisamide dihydrochloride derivatives have shown potential in antitumor applications. The introduction of certain substituents in these derivatives has led to substances with increased antitumor effects and reduced toxicity (Zakhariev et al., 1989).
Safety And Hazards
L-Cystine bisamide dihydrochloride should be handled with care. Contact with skin and eyes should be avoided . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water . If the product is involved in a fire, it can release toxic chlorine gases .
特性
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOYMPGFACTLO-RGVONZFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cystine bisamide dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

